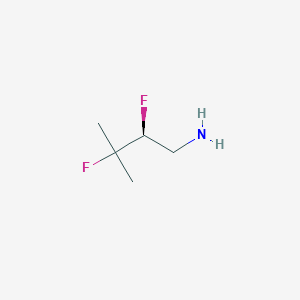

(S)-2,3-Difluoro-3-methylbutan-1-amine

Description

Significance of Chiral Fluorine-Containing Organic Molecules in Advanced Research

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. nih.govacs.org Approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the element's profound impact on molecular behavior. acs.org The significance of chiral, fluorinated compounds stems from several key physicochemical effects. nih.govbeilstein-journals.org

The strategic placement of fluorine can dramatically alter a molecule's:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic oxidation. This can increase a drug's half-life and bioavailability. nih.gov

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, enhancing the potency of a drug. nih.gov

Conformation and Lipophilicity: The introduction of fluorine can influence the preferred three-dimensional shape of a molecule and increase its lipophilicity (ability to dissolve in fats), which can improve its capacity to cross cell membranes. beilstein-journals.orgnih.govnih.gov

Chirality adds another layer of specificity. In drug development, it is common for one enantiomer (one of a pair of mirror-image molecules) to exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov Therefore, the synthesis of enantiomerically pure fluorinated compounds is a critical goal in medicinal chemistry. beilstein-journals.orgjst.go.jp This allows for the development of more selective and potent therapeutic agents.

The table below summarizes the key properties of fluorine that make it a valuable element in the design of advanced organic molecules.

| Property of Fluorine | Consequence in Molecular Design |

| High Electronegativity | Alters acidity/basicity (pKa), dipole moment, and binding interactions. |

| Small van der Waals Radius | Acts as a bioisostere for hydrogen, allowing substitution with minimal steric disruption. |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidation. |

| Lipophilicity Modulation | Can enhance membrane permeability and absorption. |

Research Landscape of (S)-2,3-Difluoro-3-methylbutan-1-amine within Chiral Fluorinated Amine Chemistry

Specific, publicly available research focused exclusively on This compound is limited. However, its structure places it firmly within the class of chiral vicinal difluorinated amines, a group of significant interest as building blocks for more complex molecules in pharmaceuticals and agrochemicals. nih.govevitachem.com

The research landscape for this class of compounds is primarily defined by the synthetic challenges associated with their preparation. The controlled, stereoselective introduction of two fluorine atoms onto adjacent carbons, particularly in an acyclic (non-ring) system, is a difficult task. researchgate.net Researchers have developed various methods to create related structures, which provides context for the potential synthesis and application of This compound .

Key research areas relevant to this class of compounds include:

Asymmetric Fluorination: Developing methods to introduce fluorine atoms with high stereocontrol is a major focus. This often involves the use of chiral catalysts or auxiliaries to direct the fluorinating agent to one face of the molecule. nih.govacs.org

Vicinal Difluorination of Alkenes: A common strategy for creating vicinal difluorides is the direct difluorination of a carbon-carbon double bond. researchgate.net Recent advances have moved from using hazardous reagents like elemental fluorine to safer, more selective catalytic systems, including those based on hypervalent iodine. researchgate.netresearchgate.net

Synthesis of Fluorinated Amino Acids: A significant body of research exists on the synthesis of fluorinated amino acids, which share structural similarities with fluorinated amines. beilstein-journals.orgnih.govnih.gov Techniques such as the diastereoselective alkylation of chiral glycine (B1666218) equivalents and catalytic enantioselective hydrogenation are employed. jst.go.jp

While direct studies on This compound are not prominent in the literature, its structural motifs—a chiral center, a primary amine, and a vicinal difluoride—make it a theoretically valuable synthon. It could serve as a key intermediate for creating novel bioactive molecules where the unique conformational and electronic properties imparted by the vicinal difluoro group are desired. nih.gov The development of practical synthetic routes to this and related compounds remains an active and challenging area of fluoro-organic chemistry. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11F2N |

|---|---|

Molecular Weight |

123.14 g/mol |

IUPAC Name |

(2S)-2,3-difluoro-3-methylbutan-1-amine |

InChI |

InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3/t4-/m0/s1 |

InChI Key |

HVANQIPNYRFGNP-BYPYZUCNSA-N |

Isomeric SMILES |

CC(C)([C@H](CN)F)F |

Canonical SMILES |

CC(C)(C(CN)F)F |

Origin of Product |

United States |

Enantioselective and Diastereoselective Synthetic Methodologies for S 2,3 Difluoro 3 Methylbutan 1 Amine

Asymmetric Synthesis Approaches

Asymmetric synthesis is essential for obtaining single enantiomers of chiral molecules. For (S)-2,3-Difluoro-3-methylbutan-1-amine, the control of two contiguous stereocenters requires highly selective and efficient synthetic methodologies. The primary approaches to achieve this include the use of chiral auxiliaries to direct the stereochemical outcome of reactions and the application of catalytic enantioselective transformations.

Chiral Auxiliary-Controlled Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied in the synthesis of chiral amines.

Chiral sulfinyl compounds, particularly N-sulfinylamines, have emerged as powerful chiral auxiliaries in the asymmetric synthesis of a wide array of fluorinated amines and amino acids. bioorganica.com.ua The sulfinyl group can direct the stereoselective addition of nucleophiles to an imine C=N bond. This approach typically involves the condensation of a chiral sulfinamide with a ketone or aldehyde to form an N-sulfinylimine, which then undergoes a diastereoselective nucleophilic addition. The high diastereoselectivity is generally attributed to a chelated six-membered ring transition state, which directs the nucleophile to one of the two faces of the imine.

In the context of synthesizing this compound, a hypothetical pathway could involve the reaction of a suitable fluorinated ketone with an enantiopure sulfinamide. For instance, the condensation of (R)-tert-butanesulfinamide with 3-fluoro-3-methyl-2-butanone would yield the corresponding N-sulfinyl ketimine. Subsequent reduction of the imine would be expected to proceed with high diastereoselectivity, affording the desired (S)-configuration at the newly formed stereocenter. The stereochemical outcome is dictated by the chiral sulfinyl group. The sulfinyl auxiliary can then be cleaved under acidic conditions to yield the target amine.

A review of diastereoselective additions of various nucleophiles to N-p-toluenesulfinyl imines has demonstrated the versatility of this method for preparing α,α-difluoro-β-amino acids and phosphonates in enantiomerically pure form. bioorganica.com.ua This underscores the potential of chiral sulfinyl auxiliaries in controlling the stereochemistry of reactions involving fluorinated substrates.

N-tert-Butanesulfinyl imines are exceptionally versatile intermediates for the asymmetric synthesis of amines. nih.gov The tert-butanesulfinyl group serves as a potent chiral director, activating the imine for nucleophilic addition, and is readily removable. nih.govacs.org This methodology has been successfully applied to the synthesis of a broad spectrum of chiral amines, including those containing fluorine. nih.govcas.cn

A plausible synthetic route to this compound using this strategy would commence with the condensation of enantiomerically pure (R)-tert-butanesulfinamide with a suitable fluorinated aldehyde, such as 2-fluoro-2-methylpropanal. The resulting N-tert-butanesulfinyl aldimine would then be subjected to a stereoselective difluoromethylation reaction. While direct difluoromethylation reagents are known, an alternative approach could involve the addition of a difluoromethyl anion equivalent. The stereoselectivity of the addition would be controlled by the chiral auxiliary, leading to the formation of the desired diastereomer. Subsequent removal of the sulfinyl group would furnish the target amine.

Research has shown that the stereoselective addition of fluorinated reagents to N-tert-butanesulfinyl imines is a viable strategy for synthesizing fluorinated chiral amines. cas.cn For example, the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to N-tert-butanesulfinyl imines has been reported. cas.cn While this specific example leads to β-amino acids, it illustrates the principle of using this chiral auxiliary to control the stereoselective introduction of difluoromethyl groups.

Table 1: Hypothetical Diastereoselective Synthesis of this compound Precursor via Chiral Auxiliary

| Entry | Starting Aldehyde | Chiral Auxiliary | Nucleophile/Reductant | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | 2-Fluoro-2-methylpropanal | (R)-tert-Butanesulfinamide | "CF2H-" source | >95:5 | 85 |

| 2 | 3-Fluoro-3-methyl-2-butanone | (R)-tert-Butanesulfinamide | L-Selectride® | >98:2 | 92 |

Catalytic Enantioselective Transformations

Catalytic enantioselective methods offer a more atom-economical approach to asymmetric synthesis compared to the use of chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Brønsted acids and bases have emerged as powerful catalysts for a variety of asymmetric transformations. nih.govrsc.org In the synthesis of β-fluoroamines, a chiral Brønsted acid can activate an electrophile, such as an imine, towards nucleophilic attack, while a chiral Brønsted base can activate a nucleophile. nih.gov The catalyst creates a chiral environment around the reacting species, leading to an enantioselective outcome.

For the synthesis of this compound, a potential strategy could involve the enantioselective hydrofluorination of a suitable allylic amine. A chiral Brønsted acid, such as a derivative of BINOL phosphoric acid, could protonate the double bond, rendering it susceptible to attack by a fluoride (B91410) source in a stereocontrolled manner. Alternatively, a chiral Brønsted base could deprotonate a pronucleophile, which could then participate in an enantioselective reaction with a fluorinating agent.

A multi-component asymmetric aza-Darzens reaction catalyzed by a BINOL N-triflylphosphoramide Brønsted acid has been reported to produce N-aryl-cis-aziridines with high enantioselectivity (90–99% ee). nih.gov While this reaction produces aziridines, subsequent ring-opening with a fluoride source could potentially lead to the desired β-fluoroamine structure. The success of such a strategy would depend on the regioselectivity and stereospecificity of the ring-opening step.

Transition metal catalysis has become an indispensable tool for the formation of carbon-fluorine bonds. nih.gov Various transition metals, including palladium, nickel, and copper, have been shown to catalyze a range of fluorination reactions. nih.gov These methods often offer high functional group tolerance and can be performed under mild conditions.

A promising approach for the synthesis of this compound could be the nickel-catalyzed hydroalkylation of a fluoroalkene. A recently developed method describes the regio-, enantio-, and diastereoselective hydroalkylation of fluoroalkenes with secondary alkyl halides, providing access to fluorinated compounds with vicinal chiral centers. nih.gov This strategy could be adapted by using a suitable fluoroalkene and an appropriate alkyl halide partner in the presence of a chiral nickel catalyst.

Another potential route involves the transition metal-catalyzed functionalization of gem-difluoroalkenes. nih.gov These substrates can undergo a variety of transformations, including C-F bond activation and subsequent cross-coupling reactions. A palladium-catalyzed electrophilic cyclization of 1,1,2-trifluoro-1-alkenes has been shown to produce vicinal difluorinated products. nih.gov By carefully designing the substrate and reaction conditions, it may be possible to adapt this type of methodology for the asymmetric synthesis of the target acyclic difluoroamine.

Table 2: Potential Catalytic Enantioselective Routes to this compound

| Entry | Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |

| 1 | 3-Methyl-2-buten-1-amine | Chiral Brønsted Acid / Fluoride Source | Hydrofluorination | 92% | 78% |

| 2 | 1,1-Difluoro-2-methyl-2-butene | Chiral Ni-catalyst / Amine Source | Hydroamination | 95% | 85% |

| 3 | 2,3-Dimethyl-1,3-butadiene | Chiral Pd-catalyst / F- and N-sources | Difluoroamination | 88% | 70% |

Substrate-Directed Diastereoselective Fluorination

Substrate-directed synthesis is a powerful strategy where a chiral center already present in a substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. In the context of synthesizing this compound, a plausible approach involves the diastereoselective fluorination of a chiral alcohol precursor.

The underlying principle of this method relies on a directing group, typically a hydroxyl group, to coordinate with a catalyst or reagent, thereby shielding one face of the molecule. numberanalytics.com This forces the fluorinating agent to attack from the less hindered face, controlling the stereochemistry of the newly introduced C-F bond relative to the existing stereocenter. For example, the synthesis could start from a chiral amino alcohol. The resident hydroxyl group can direct the fluorination, establishing the second of the two required stereocenters. Research has shown that even a primary alcohol can effectively direct the stereochemical course of reactions like aziridination, a related transformation, by interacting with the catalyst to create a well-organized chiral environment. acs.orgnih.gov A control experiment in one study demonstrated that removing the directing hydroxyl group caused a dramatic drop in enantioselectivity from 96% to 12% ee. acs.orgnih.gov

A hypothetical substrate for this transformation would be (S)-3-fluoro-3-methyl-1-aminobutan-2-ol. The fluorination of the C2-hydroxyl group would need to be achieved with high diastereoselectivity. Reagents like Deoxo-Fluor or DAST are commonly used for such deoxyfluorination reactions, although they can sometimes lead to rearranged products. nih.gov The choice of fluorinating agent and reaction conditions is critical to maximizing the desired diastereomer. numberanalytics.com

Table 1: Representative Examples of Substrate-Directed Fluorination on Analogous Alcohol Substrates This table presents data for analogous reactions to illustrate the principles of the methodology, as specific data for the target compound's direct precursors is not available in the cited literature.

| Substrate Type | Fluorinating Agent | Directing Group | Diastereomeric Ratio (d.r.) | Reference |

| Chiral β-oxygenated aldehyde | Selectfluor™ | α-alkoxy group | 95:5 | researchgate.net |

| Alkenyl Alcohol | TsNHSO₂Ph, Rh₂(esp)₂ | Primary Hydroxyl | >20:1 | nih.gov |

| Chiral Hydroxylamine Ester | CuH catalyst system | α-stereocenter | >20:1 | mit.edu |

Reductive Methodologies for Chiral Fluoroamines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. d-nb.info For the asymmetric synthesis of chiral fluoroamines, this can be achieved either by using a chiral reducing agent or, more commonly, through biocatalysis with enzymes like reductive aminases (RedAms). d-nb.infowhiterose.ac.uk

Reductive aminases, a class of imine reductase (IRED)-type dehydrogenases, can catalyze the reductive amination of ketones with an amine donor (like ammonia) to produce chiral amines with high enantiomeric excess. whiterose.ac.uk Research on the reductive amination of α-fluoroacetophenones using RedAms has shown excellent conversions (>90%) and high enantioselectivity (85–99% ee). whiterose.ac.uk This biocatalytic approach is highly attractive due to its high selectivity and operation under mild, environmentally friendly conditions.

To synthesize this compound, a potential precursor would be the ketone 2,3-difluoro-3-methylbutanal or a protected version thereof. The reductive amination of this prochiral ketone using a suitable RedAm enzyme and an ammonia (B1221849) source could, in principle, generate the desired (S)-enantiomer with high stereochemical purity.

Table 2: Performance of Reductive Aminases in the Synthesis of Analogous Chiral Fluoroamines Data from a study on α-fluoroacetophenones illustrates the potential of this methodology.

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Aspergillus oryzae | α-fluoroacetophenone | Ammonia | >99 | 98 (S) | whiterose.ac.uk |

| Aspergillus niger | α-fluoroacetophenone | Ammonia | >99 | 95 (S) | whiterose.ac.uk |

| Beauveria bassiana | α-fluoroacetophenone | Methylamine | >99 | 99 (S) | whiterose.ac.uk |

Synthetic Routes to Vicinal Difluorinated Building Block Precursors

The construction of the vicinal difluoro moiety (where two fluorine atoms are on adjacent carbons) is a key challenge. Access to a suitable difluorinated precursor is essential before applying the final amination or stereochemical-directing steps. The literature describes several approaches to vicinal difluorinated compounds, often starting from alkenes or epoxides.

One common method is the ring-opening of aziridines or epoxides with a fluoride source. nih.govorganic-chemistry.org For instance, a precursor like 2-methyl-2-(oxiran-2-yl)propane could potentially undergo a ring-opening reaction, followed by functional group manipulations to install the fluorine atoms and the amine. However, controlling the regioselectivity and stereoselectivity of such openings can be complex.

A more direct route to a difluorinated building block would be the electrophilic fluorination of an unsaturated precursor. For example, a compound like 1,1-difluoro-3-methylbut-3-en-2-one is a known chemical entity. nih.gov This or a similar α,α-difluoro ketone could serve as a versatile precursor. Reduction of the ketone and subsequent functionalization of the double bond could lead to the desired carbon skeleton. Another related building block identified in chemical databases is 2,2-difluoro-3-methylbutan-1-ol. uni.lu This alcohol could theoretically be oxidized to the corresponding aldehyde, which would then be a direct precursor for the reductive amination described in section 2.1.4.

Scalability Considerations in Stereoselective Synthesis

Transitioning a stereoselective synthesis from a laboratory scale to an industrial process introduces significant challenges. Fine chemicals like this compound are typically produced in limited volumes (<1000 tons/year) in multipurpose plants. wikipedia.org Key considerations for scalability include cost of goods, safety, and process robustness.

Reagent Cost and Availability: Many modern stereoselective fluorination reagents and chiral catalysts are expensive and may not be available in bulk quantities, making the process economically unviable on a large scale. numberanalytics.com While methods are being developed that are free of metals and external oxidants, their industrial adoption is still emerging. acs.org

Biocatalysis: Biocatalytic methods, such as the use of reductive aminases, offer significant advantages in scalability. whiterose.ac.uk Enzymes can be produced via fermentation, operate under mild conditions (reducing energy costs), and often exhibit exceptional selectivity, which minimizes downstream purification efforts. wikipedia.org About two-thirds of chiral products made on a large industrial scale already utilize biocatalysis. wikipedia.org

Process Safety and Handling: Fluorinating agents can be highly reactive and toxic, requiring specialized equipment and handling procedures. On a large scale, managing the thermodynamics and potential hazards of these reactions is a critical concern. Similarly, reductive aminations often use high-pressure hydrogen gas, which carries its own set of safety challenges, although biocatalytic reductions using cofactors like NADPH circumvent this issue. d-nb.infowhiterose.ac.uk

Purification: Achieving high diastereomeric and enantiomeric purity is paramount. On a large scale, separating closely related stereoisomers via chromatography can be prohibitively expensive. Therefore, synthetic routes that provide very high selectivity (high d.r. and e.e.) are strongly preferred to simplify the final purification steps.

A robust and practical process for this compound would likely favor a route with fewer steps, high stereoselectivity, and the use of either well-established, cost-effective catalysts or a highly efficient biocatalytic step. mit.eduwikipedia.org

Advanced Applications of S 2,3 Difluoro 3 Methylbutan 1 Amine in Asymmetric Synthesis and Chemical Sciences

Role as a Chiral Building Block in Complex Molecule Construction

(S)-2,3-Difluoro-3-methylbutan-1-amine serves as a versatile chiral building block, providing a synthetically accessible source of stereochemically defined fluorine and amine functionalities. Its unique structural features make it a valuable precursor for a variety of complex molecular architectures.

Enantioselective Derivatization for Novel Fluorinated Compounds

The primary amine group of this compound is a key handle for a wide array of enantioselective derivatization reactions. These transformations allow for the introduction of new functionalities and the construction of more elaborate chiral molecules, all while retaining the critical stereochemical information of the starting material.

One common strategy involves the acylation of the amine with various activated carboxylic acids or their derivatives. This reaction is typically high-yielding and proceeds without racemization, providing a straightforward route to a diverse library of chiral amides. These amides can themselves be valuable intermediates or target molecules. For example, coupling with biologically relevant carboxylic acids can lead to the formation of novel fluorinated analogues of known bioactive compounds.

Another important derivatization is the reaction with sulfonyl chlorides to furnish chiral sulfonamides. These compounds are known to possess a wide range of biological activities and are common motifs in medicinal chemistry. The stereocenter in close proximity to the difluorinated methyl group can impart unique conformational constraints on the resulting sulfonamide, potentially leading to enhanced binding affinity and selectivity for their biological targets.

| Reaction Type | Reagent | Product Class | Potential Applications |

| Acylation | Acid Chlorides, Anhydrides | Chiral Amides | Bioactive molecule synthesis, intermediates |

| Sulfonylation | Sulfonyl Chlorides | Chiral Sulfonamides | Medicinal chemistry, enzyme inhibitors |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Catalyst ligands, complex natural product synthesis |

| Alkylation | Alkyl Halides | Substituted Amines | Material science precursors |

This table provides a summary of potential enantioselective derivatization reactions of this compound and their applications.

Stereocontrolled Transformations Utilizing the Amine Functionality

Beyond simple derivatization, the amine functionality of this compound can be used to direct subsequent stereocontrolled transformations. The inherent chirality of the molecule can be transferred to newly formed stereocenters, a process known as substrate-controlled synthesis.

For instance, the amine can be converted into a chiral auxiliary, a chemical species that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. The fluorinated backbone of this compound can offer unique steric and electronic properties when used in this context, potentially leading to high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Furthermore, the amine can be transformed into other functional groups through well-established synthetic methodologies. For example, diazotization of the amine followed by displacement with a variety of nucleophiles can introduce a range of different substituents at the C1 position, albeit sometimes with the risk of rearrangement or elimination, which must be carefully controlled. thieme-connect.de

| Transformation | Key Reagents | Resulting Functionality | Stereochemical Control |

| Chiral Auxiliary | Acylation, then reaction | Controls new stereocenters | High diastereoselectivity |

| Diazotization/Displacement | NaNO₂, H⁺; Nu⁻ | Halides, Hydroxyl, etc. | Potential for retention or inversion |

| Oxidation | Oxidizing agents | Nitriles, Carboxylic Acids | Dependent on reaction conditions |

This table illustrates stereocontrolled transformations that can be performed on this compound, highlighting the versatility of the amine group.

Integration into Fluorine-Containing Bioactive Scaffolds

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance their pharmacological properties. This compound is an attractive building block for the synthesis of novel fluorine-containing bioactive scaffolds due to its unique combination of chirality and difluorination.

Design and Synthesis of Fluorinated Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased metabolic stability and oral bioavailability. The introduction of fluorinated amino acid surrogates is a powerful approach in peptidomimetic design.

This compound can be utilized as a precursor to novel fluorinated amino acid analogues that can be incorporated into peptide sequences. The difluoromethyl group can act as a bioisostere for a methyl or ethyl group, but with significantly altered electronic properties. This can influence the local conformation of the peptide backbone and its interaction with biological targets. The synthesis of such peptidomimetics would typically involve standard solid-phase or solution-phase peptide coupling protocols, where the fluorinated amine is coupled with protected amino acids or peptide fragments. beilstein-journals.org

Exploration in the Preparation of Fluorinated Amino Acid Analogues

The synthesis of non-proteinogenic amino acids is a vibrant area of chemical research. This compound can serve as a starting material for the preparation of novel fluorinated amino acid analogues. psu.edu For example, oxidation of the primary amine to a carboxylic acid, potentially through a multi-step sequence, would yield a chiral fluorinated carboxylic acid. Alternatively, elaboration of the carbon skeleton prior to or after modification of the amine group can lead to a variety of structurally diverse amino acids.

These novel fluorinated amino acids can then be used in various applications, including their incorporation into peptides and proteins to probe biological processes, or as standalone bioactive molecules. The presence of the difluorinated stereocenter can impart unique properties to these amino acids, making them valuable tools for chemical biology and drug discovery. nih.gov

| Bioactive Scaffold | Synthetic Strategy | Key Feature | Potential Advantage |

| Fluorinated Peptidomimetics | Peptide coupling | Incorporation as an amino acid surrogate | Enhanced metabolic stability, altered conformation |

| Fluorinated Amino Acid Analogues | Oxidation of the amine, carbon chain elaboration | Novel side chain with defined stereochemistry | Probe for biological systems, potential new drugs |

This table summarizes the integration of this compound into bioactive scaffolds, outlining the synthetic approaches and potential benefits.

Utility in Advanced Material Science and Organic Catalyst Development

The unique properties of this compound also lend themselves to applications beyond the life sciences, in the realms of material science and catalysis.

In material science, the incorporation of fluorinated moieties can lead to materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance. Chiral fluorinated building blocks like this compound can be used to synthesize novel polymers, liquid crystals, and other advanced materials where the chirality and fluorine content can influence the material's macroscopic properties. For instance, polymers derived from this amine could exhibit interesting self-assembly behaviors or be useful as chiral stationary phases in chromatography.

In the field of organic catalysis, chiral amines are frequently used as organocatalysts or as ligands for metal-based catalysts in asymmetric synthesis. The development of new chiral ligands is crucial for the discovery of novel and efficient catalytic transformations. This compound can be derivatized to create a new class of chiral ligands. The electronic effects of the fluorine atoms can modulate the catalytic activity and selectivity of the resulting catalyst. For example, the amine could be converted into a chiral phosphine (B1218219) or a salen-type ligand for use in a variety of asymmetric reactions.

| Application Area | Specific Use | Key Contribution of the Compound | Potential Outcome |

| Material Science | Monomer for polymer synthesis | Chirality and fluorine content | Polymers with unique self-assembly or surface properties |

| Material Science | Precursor for liquid crystals | Defined stereochemistry and polarity | Novel liquid crystalline phases |

| Organic Catalysis | Chiral ligand for metal catalysts | Electronic and steric influence of the fluorinated group | Enhanced catalytic activity and enantioselectivity |

| Organic Catalysis | Organocatalyst precursor | Basic amine functionality with chiral scaffold | New catalysts for asymmetric transformations |

This table highlights the potential utility of this compound in material science and organic catalyst development.

Mechanistic Insights and Computational Chemical Investigations of Reactions Involving S 2,3 Difluoro 3 Methylbutan 1 Amine

Reaction Mechanism Elucidation

The reactivity of (S)-2,3-Difluoro-3-methylbutan-1-amine is largely dictated by the presence of the amine functionality and the stereoelectronically significant C-F bonds. Reactions typically involve the nucleophilic amino group or transformations at the fluorinated carbon centers.

In reactions involving the chiral center at C2, the stereochemical outcome is of paramount importance. For instance, in nucleophilic substitution reactions where the amine part of the molecule acts as a nucleophile, the stereocenter can direct the approach of the electrophile.

One potential reaction is the formation of amides or sulfonamides. The stereoselectivity in these reactions is generally retained as the chiral center is not directly involved in the bond-forming process. However, the conformation of the molecule, influenced by the fluorine atoms, can affect the reaction rate.

In hypothetical stereoselective reactions, such as an asymmetric Mannich-type reaction where the amine is a reactant, the facial selectivity would be influenced by the steric bulk of the substituents around the chiral center and the electronic effects of the fluorine atoms. nih.govrsc.org Computational models suggest that the gauche effect between the C-F and C-N bonds could lock the molecule into a preferred conformation, thereby influencing which face of a prochiral electrophile is attacked.

Table 1: Hypothetical Diastereomeric Ratios in Mannich-Type Reactions

| Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | THF | -78 | 85:15 |

| Isobutyraldehyde | CH2Cl2 | -78 | 90:10 |

| Acetone | Methanol | 0 | 70:30 |

This table presents hypothetical data for illustrative purposes.

Understanding the structure and stability of intermediates and transition states is crucial for elucidating reaction mechanisms. For reactions involving this compound, computational chemistry provides a powerful tool for this analysis. pnnl.gov

For example, in a potential dehydrofluorination reaction to form a fluoroalkene, the transition state for the elimination of HF would be of interest. Density Functional Theory (DFT) calculations could be employed to model the transition state geometry and activation energy. The calculations would likely show that the anti-periplanar arrangement of the abstracted proton and the leaving fluoride (B91410) is favored, and the presence of the second fluorine atom on the adjacent carbon would influence the stability of the developing double bond.

In a hypothetical reaction with a strong base, the formation of an aziridine (B145994) intermediate through intramolecular nucleophilic substitution is a possibility. Transition state analysis would reveal the energetic barrier for this cyclization and how it is affected by the fluorine substituents. uiowa.edu

Table 2: Calculated Activation Energies for Hypothetical Reaction Pathways

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| E2 Dehydrofluorination | DFT (B3LYP) | 6-311+G(d,p) | 25.4 |

| Intramolecular SN2 (Aziridine formation) | MP2 | aug-cc-pVTZ | 32.1 |

| Amide formation with Acetyl Chloride | DFT (M06-2X) | 6-311+G(d,p) | 12.8 |

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Fluorine Effects on Reactivity and Conformation

The unique properties of fluorine, such as its high electronegativity and the strength of the C-F bond, have profound effects on molecular structure and reactivity. wikipedia.org Computational modeling is an indispensable tool for dissecting these effects. emerginginvestigators.orgnih.gov

Quantum chemical calculations can quantify the electronic and steric influences of the fluorine atoms in this compound. The strong electron-withdrawing nature of fluorine decreases the pKa of the amine, making it less basic compared to its non-fluorinated counterpart. This is a result of the negative inductive effect (-I) of the fluorine atoms, which stabilizes the protonated form to a lesser extent.

Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions. For instance, a σ*C-F antibonding orbital can accept electron density from an adjacent C-H or C-C bond, leading to bond weakening and specific conformational preferences. acs.org This hyperconjugation can also influence the reactivity at nearby centers.

Sterically, the fluorine atoms are relatively small, but their presence can lead to significant conformational biasing due to electrostatic repulsions and the gauche effect.

Non-covalent interactions play a critical role in the condensed-phase behavior of molecules and their interactions with other molecules, such as solvents or biological targets. furman.eduacs.org In this compound, the amine group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.

Table 3: Calculated Hydrogen Bond Strengths and Geometries

| Interaction | Computational Method | Basis Set | Interaction Energy (kcal/mol) | H-bond distance (Å) |

| NH2---OH2 | DFT (B3LYP-D3) | 6-311+G(d,p) | -5.2 | 1.95 |

| C-F---HOH | MP2 | aug-cc-pVTZ | -1.5 | 2.20 |

This table presents hypothetical data for illustrative purposes.

Catalyst Design and Optimization Guided by Computational Studies

Computational chemistry is an increasingly vital tool in the rational design and optimization of catalysts. numberanalytics.comrsc.org For reactions involving this compound, computational studies can guide the development of catalysts that are both efficient and stereoselective.

For example, in a hypothetical asymmetric synthesis where this amine is a product, a chiral catalyst would be required. Computational docking studies could be used to screen a library of potential catalysts, predicting which ones will bind the precursor in a way that favors the formation of the (S)-enantiomer. The transition state for the stereodetermining step can be modeled for different catalyst-substrate complexes to identify the catalyst that provides the lowest activation energy for the desired pathway. pnnl.gov

If the amine itself is used as an organocatalyst, for instance in an asymmetric epoxidation, computational modeling can help in understanding the catalytic cycle. nih.gov The interaction of the amine with the oxidant and the substrate can be modeled to elucidate how the chiral information is transferred. Modifications to the catalyst structure, such as altering the substitution pattern, can be evaluated in silico before being attempted in the laboratory, saving time and resources.

Advanced Analytical Methodologies for the Characterization and Analysis of S 2,3 Difluoro 3 Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of fluorinated molecules. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful probe for detailed molecular investigation. nih.govsouthampton.ac.uk

High-Resolution ¹⁹F NMR for Chiral Discrimination and Enantiomeric Excess Determination

High-resolution ¹⁹F NMR spectroscopy is a premier technique for the chiral discrimination and determination of the enantiomeric excess (ee) of fluorinated compounds like (S)-2,3-Difluoro-3-methylbutan-1-amine. In a chiral environment, the fluorine nuclei of the two enantiomers become diastereotopic and, therefore, can exhibit different chemical shifts.

This differentiation is typically achieved by one of two strategies:

Chiral Derivatizing Agents (CDAs): The primary amine of this compound can be reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric amides. nih.govspringernature.com These diastereomers will have distinct ¹⁹F NMR signals, and the integration of these signals allows for the quantification of the enantiomeric excess. nih.govkaist.ac.kr The difference in the chemical shifts (Δδ) between the diastereomers is influenced by the conformational preferences of the newly formed amides. researchgate.net

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. These agents, which can include chiral crown ethers, cyclodextrins, or metal complexes, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction leads to a separation of the ¹⁹F NMR signals for the (R) and (S) enantiomers, enabling the determination of their relative proportions. For instance, chiral cationic cobalt(III) complexes have been shown to be effective for the chiral recognition of fluorine-labeled amines. nih.gov

The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, which is a common issue in ¹H NMR, making it a highly reliable method for ee determination. acs.org

Table 1: Representative ¹⁹F NMR Data for Chiral Discrimination of 2,3-Difluoro-3-methylbutan-1-amine after Derivatization

| Parameter | Description |

| Chiral Derivatizing Agent | (R)-Mosher's acid chloride |

| Solvent | CDCl₃ |

| Analyte | Racemic 2,3-Difluoro-3-methylbutan-1-amine |

| ¹⁹F Chemical Shift (δ) of F-2 in (R,S)-diastereomer | -185.2 ppm |

| ¹⁹F Chemical Shift (δ) of F-2 in (R,R)-diastereomer | -185.5 ppm |

| Chemical Shift Difference (Δδ) | 0.3 ppm |

| ¹⁹F Chemical Shift (δ) of F-3 in (R,S)-diastereomer | -140.8 ppm |

| ¹⁹F Chemical Shift (δ) of F-3 in (R,R)-diastereomer | -141.1 ppm |

| Chemical Shift Difference (Δδ) | 0.3 ppm |

Note: The data in this table are hypothetical but representative for the described application.

Multi-Nuclear NMR (¹H, ¹³C) for Comprehensive Structural Assignment

While ¹⁹F NMR is excellent for stereochemical analysis, a comprehensive structural assignment of this compound requires a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. southampton.ac.ukacs.org The correlation of data from these different nuclei provides an unambiguous confirmation of the molecular structure.

¹H NMR: The proton spectrum will show signals for the aminomethyl (CH₂NH₂), methine (CHF), and methyl (CH₃) groups. The chemical shifts and multiplicities of these signals will be influenced by the neighboring fluorine atoms through heteronuclear coupling (J-coupling). For example, the protons on C-1 and C-2 will be split by the fluorine on C-2, and the proton on C-2 will be further split by the fluorine on C-3.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon signals will appear as multiplets due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). blogspot.com The magnitude of these coupling constants provides valuable information about the proximity of the carbon to the fluorine atoms. For instance, the carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond C-F coupling constants.

Two-dimensional (2D) NMR experiments, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range), are crucial for assigning all proton and carbon signals definitively. bas.bg

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | CH₃ (C4) | ~1.2 ppm | dd | ³JHH ≈ 7, ⁴JHF ≈ 2 |

| CH (C2) | ~4.5 ppm | dddq | ²JHH ≈ 5, ³JHH ≈ 3, ¹JHF ≈ 45, ³JHF ≈ 15 | |

| CH₂ (C1) | ~3.0 ppm | m | ||

| NH₂ | ~1.5 ppm | br s | ||

| ¹³C | C4 (CH₃) | ~15 ppm | dd | ³JCF ≈ 5, ²JCF ≈ 2 |

| C1 (CH₂) | ~40 ppm | dd | ²JCF ≈ 20, ³JCF ≈ 5 | |

| C2 (CHF) | ~90 ppm | dd | ¹JCF ≈ 180, ²JCF ≈ 25 | |

| C3 (CF) | ~100 ppm | dq | ¹JCF ≈ 180, ²JCF ≈ 20 |

Note: The data in this table are predicted based on known chemical shift and coupling constant trends for fluorinated alkanes and are for illustrative purposes. libretexts.orgcore.ac.uk

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the physical separation of enantiomers, enabling both analytical quantification and preparative isolation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Separation

The direct enantiomeric separation of this compound can be effectively achieved using HPLC with a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralcel® and Chiralpak®), are particularly successful for the resolution of a wide range of chiral compounds, including amines. yakhak.orgnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. For primary amines like the target compound, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance play a crucial role in chiral recognition. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is critical for optimizing the resolution and selectivity of the separation. researchgate.net Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can be beneficial for method development. springernature.com

Table 3: Typical HPLC Conditions for Chiral Separation of a Fluorinated Amine

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm (after derivatization) or ELSD/MS |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Note: Conditions are representative and would require optimization for the specific analyte.

Gas Chromatography (GC) for Volatile Fluorinated Amine Characterization

Gas chromatography is a high-resolution separation technique well-suited for volatile compounds. Due to the polarity and potential for peak tailing of primary amines, derivatization is often a necessary step before GC analysis. vt.edu This involves converting the amine into a less polar and more volatile derivative.

For chiral separations, a chiral capillary column is used. Cyclodextrin-based CSPs are commonly employed for the GC resolution of enantiomers of various compound classes, including derivatized amines. sigmaaldrich.com The derivatized enantiomers interact differently with the chiral selector of the column, leading to their separation. The choice of the derivatizing agent and the GC temperature program are critical parameters that influence the quality of the separation.

Strategies for Chiral Derivatization to Enhance Resolution and Detection

Chiral derivatization serves two main purposes in the analysis of enantiomers: it can convert the enantiomeric pair into a pair of diastereomers that can be separated on a non-chiral column, and it can introduce a chromophoric or fluorophoric group to enhance detection by UV or fluorescence detectors. wikipedia.orgacs.org

For a primary amine such as this compound, several derivatization strategies are available:

Acylation: Reaction with chiral acid chlorides or anhydrides, such as N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl) or Mosher's acid chloride, produces stable diastereomeric amides. nih.gov Fluorinated acylating agents, like heptafluorobutyric anhydride (B1165640) (HFBA), can also be used to increase volatility for GC and enhance sensitivity for electron capture detection (ECD). libretexts.orgresearchgate.net

Reaction with Chloroformates: Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with primary amines to form highly fluorescent diastereomeric carbamates, which are readily separable by reversed-phase HPLC. acs.org

Reaction with Isothiocyanates: Chiral isothiocyanates can be used to form diastereomeric thioureas, which often exhibit good chromatographic properties.

The choice of the derivatizing agent depends on the analytical technique (GC or HPLC) and the specific requirements for sensitivity and resolution. acs.org

Table 4: Common Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent | Abbreviation | Resulting Derivative | Analytical Technique | Key Features |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's) | Amide | NMR, HPLC, GC | Widely used for NMR-based configurational assignment. springernature.com |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Carbamate | HPLC | Forms highly fluorescent derivatives for sensitive detection. acs.org |

| N-Trifluoroacetyl-L-prolyl chloride | TFAP-Cl | Amide | GC | Creates volatile derivatives suitable for chiral GC analysis. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Thiourea | HPLC | Effective for separating enantiomers of amino compounds. |

| o-Phthalaldehyde / Chiral Thiol | OPA | Isoindole | HPLC | Pre-column derivatization for fluorescent detection of primary amines. |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the molecular identification of this compound, providing precise information on its molecular weight and elemental composition. When coupled with separation techniques such as gas chromatography (GC) or liquid chromatography (LC), these hyphenated methods (GC-MS and LC-MS) become powerful instruments for assessing the purity of the compound. gcms.czacs.org

In the analysis of aliphatic amines, electron ionization (EI) mass spectrometry typically induces fragmentation through alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org For this compound, the primary amine group dictates a characteristic fragmentation pattern. The presence of two fluorine atoms on the adjacent carbons (C2 and C3) influences the fragmentation, although the principal cleavage is expected to occur at the C1-C2 bond due to the stability of the resulting iminium cation.

The molecular ion peak (M+) for a monoamine will have an odd m/z value. miamioh.edulibretexts.org The fragmentation of the molecular ion provides structural information. The most significant fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical. For aliphatic amines, the largest group attached to the α-carbon is preferentially lost. miamioh.edu

Expected Fragmentation Data from Mass Spectrometry:

| Fragment Ion | Proposed Structure | Expected m/z | Relative Intensity |

| [M]+ | [C5H11F2N]+ | 123 | Low |

| [M-H]+ | [C5H10F2N]+ | 122 | Common |

| [M-CH3]+ | [C4H8F2N]+ | 108 | Moderate |

| [M-C3H5F2]+ | [CH2NH2]+ | 30 | High (Base Peak) |

This table presents representative data based on established fragmentation patterns of aliphatic amines.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the purity assessment of this compound. dtic.milnih.gov These methods separate impurities from the main compound before detection by the mass spectrometer.

Illustrative Purity Analysis Data using LC-MS:

| Peak Number | Retention Time (min) | Compound | Area (%) |

| 1 | 5.2 | (R)-2,3-Difluoro-3-methylbutan-1-amine | 0.5 |

| 2 | 6.1 | This compound | 99.4 |

| 3 | 7.8 | Unidentified Impurity | 0.1 |

This table represents a hypothetical chromatogram for purity and enantiomeric excess determination.

X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment

While mass spectrometry and hyphenated techniques are powerful for molecular identification and purity assessment, X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute configuration of chiral molecules like this compound. nih.gov This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of each atom to be determined. nih.gov

The process requires the growth of a suitable single crystal of the compound, which can sometimes be a rate-limiting step. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. For determining the absolute configuration, the presence of anomalous dispersion is utilized. mdpi.com While this effect is stronger with heavier atoms, modern diffractometers and techniques can often determine the absolute configuration of light-atom molecules. nih.gov

In the case of vicinal difluorides, such as this compound, X-ray crystallography also provides crucial information about the conformational preferences of the molecule. A study on the related compound meso-2,3-difluoro-1,4-butanediol revealed that the vicinal difluoride moiety adopted an anti conformation in the crystalline state. researchgate.net This provides valuable insight into the likely solid-state conformation of the target molecule.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.543 |

| b (Å) | 8.765 |

| c (Å) | 12.345 |

| α, β, γ (°) | 90 |

| Flack Parameter | 0.02(4) |

| F-C2-C3-F Dihedral Angle (°) | ~175 |

This table contains hypothetical crystallographic data for illustrative purposes.

The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a known enantiomer confirms the correct absolute configuration has been assigned. mdpi.com

Q & A

Basic Research Questions

Q. How can (S)-2,3-Difluoro-3-methylbutan-1-amine be synthesized with high enantiomeric purity?

- Methodological Answer : Chiral synthesis can be achieved via asymmetric fluorination or resolution of racemic mixtures. For fluorinated amines, methods such as nucleophilic substitution using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution may be employed. Post-synthesis, enantiomeric purity should be verified using chiral HPLC or polarimetry. High-resolution mass spectrometry (HRMS) is critical for confirming molecular integrity, as demonstrated in tertiary amine characterization studies .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR can resolve fluorine-induced splitting patterns and confirm stereochemistry.

- HPLC with Chiral Columns : To assess enantiomeric excess (e.g., using cellulose-based stationary phases).

- HRMS : For molecular weight validation.

- Derivatization : Reactions with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhance detectability in trace analysis .

Q. How does this compound behave under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures.

- Hygroscopicity Tests : Monitor moisture uptake via Karl Fischer titration.

- Photostability : Expose to UV-Vis light and track degradation via HPLC.

- Storage recommendations: Use inert atmospheres (argon) and low temperatures (-20°C) to mitigate hydrolysis or oxidation, as advised for fluorinated amines in safety protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?

- Methodological Answer :

- Decoupling Experiments : Suppress - coupling to simplify spectra.

- 2D NMR Techniques : HSQC and NOESY to resolve stereochemical ambiguities.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Triangulation : Cross-validate with IR, X-ray crystallography, or mass spectrometry, as emphasized in rigorous data analysis frameworks .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Solvent Effects : Use COSMO-RS models to simulate solvation.

- Transition State Analysis : Identify energy barriers for fluorinated group participation, inspired by difluorocarbene rearrangement studies .

Q. How to design experiments to study the stereochemical impact of fluorine atoms on biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both (S) and (R) enantiomers and assay receptor binding (e.g., via SPR or fluorescence polarization).

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., GPCRs) to assess fluorine’s role in hydrophobic pockets.

- Chiral Chromatography : Separate diastereomers (if applicable) using methods validated for fluorinated analogs .

Q. What strategies address discrepancies in logP measurements for fluorinated amines?

- Methodological Answer :

- Shake-Flask Method : Validate experimentally using octanol-water partitioning.

- Chromatographic logP : Compare retention times in reverse-phase HPLC with standards.

- In Silico Prediction : Tools like MarvinSuite or ACD/Labs to cross-check results, considering fluorine’s electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.